2,3-Diketo-L-gulonic acid

Beschreibung

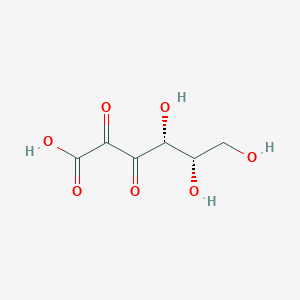

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWCDSAOUMKSE-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331486 | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3445-22-5, 3409-57-2 | |

| Record name | L-threo-2,3-Hexodiulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Formation Pathways of 2,3 Diketo L Gulonic Acid

The formation of 2,3-diketo-L-gulonic acid is a critical step in the catabolism of L-ascorbic acid. This process can occur through both enzymatic and non-enzymatic routes.

Enzymatic Formation from L-Ascorbic Acid

While the direct enzymatic conversion of L-ascorbic acid to this compound is not the primary pathway, enzymes play a crucial role in the initial oxidation of L-ascorbic acid, which then leads to the formation of this compound.

The enzymatic oxidation of L-ascorbic acid yields dehydro-L-ascorbic acid (DHA). nih.govresearchgate.net This reaction is a key control point in vitamin C metabolism. Although the hydrolysis of DHA to this compound has long been considered irreversible, research suggests the chemical possibility of a reverse reaction, with the formation of a small amount of DHA from this compound being observed in aqueous solutions. tandfonline.com In animal tissues, an enzyme named 2,3-diketoaldonate decarboxylase has been identified, which catalyzes the decarboxylation of diketogulonic acid. oup.com

Non-Enzymatic Degradation Pathways Yielding this compound

The non-enzymatic degradation of L-ascorbic acid is a significant route to this compound formation. This process is influenced by factors such as oxygen concentration, heat, and light. oup.com The primary non-enzymatic pathway involves the oxidation of L-ascorbic acid to the unstable intermediate dehydro-L-ascorbic acid (DHA). nih.govresearchgate.netoup.com DHA then undergoes irreversible hydrolysis, leading to the opening of its lactone ring to form this compound. nih.govoup.com This hydrolysis is a key step in the irreversible degradation of vitamin C. evitachem.com The presence of multiple hydroxyl and carbonyl groups in the structure of this compound makes it unstable and prone to further reactions. oup.com

Precursors and Metabolic Intermediates in this compound Formation

The primary precursor for the formation of this compound is L-ascorbic acid . evitachem.com The key metabolic intermediate in this process is dehydro-L-ascorbic acid (DHA) . evitachem.comoup.com The oxidation of L-ascorbic acid to DHA is a critical step, and the subsequent hydrolysis of DHA directly yields this compound. nih.govoup.com

Further degradation of this compound can lead to various other products, including L-erythrulose and oxalate (B1200264), which have been identified as primary degradation products under physiological conditions. nih.gov Other reported degradation products of this compound include L-lyxonic acid, L-xylonic acid, L-threonic acid, and oxalic acid. oup.com Under aerobic and acidic conditions, this compound can decarboxylate to form L-xylosone, which can then lead to the formation of 2-furoic acid and 3-hydroxy-2-pyrone. acs.org

Microbial and Chemical Synthesis Methodologies for Research Applications

For research purposes, this compound can be synthesized through both microbial and chemical methods.

Microbial Synthesis: Certain microorganisms can be utilized for the production of intermediates that lead to this compound. For instance, some bacterial strains can produce 2-keto-L-gulonic acid, a precursor in L-ascorbic acid synthesis, from L-sorbose or D-sorbitol. tandfonline.comgoogle.com Genetically modified Erwinia herbicola has been engineered to produce 2-keto-L-gulonic acid by introducing a reductase gene from Corynebacterium. researchgate.net This demonstrates the potential of creating novel metabolic pathways in microorganisms for the synthesis of important chemical compounds.

Chemical Synthesis: Chemical methods for preparing this compound for research often involve the oxidation of L-ascorbic acid or its derivatives. One common method is the hydrolysis of dehydro-L-ascorbic acid. nih.gov This can be achieved by incubating DHA in a basic solution, followed by acidification to stop the reaction. evitachem.com Another chemical synthesis approach involves the direct oxidation of L-ascorbic acid using an oxidizing agent like potassium iodate (B108269) under controlled conditions. evitachem.com

Table 1: Precursors and Intermediates in the Formation of this compound

| Compound Name | Role |

|---|---|

| L-Ascorbic Acid | Primary Precursor evitachem.com |

| Dehydro-L-ascorbic Acid | Key Metabolic Intermediate evitachem.comoup.com |

| L-Xylosone | Degradation Product acs.org |

| L-Erythrulose | Degradation Product nih.gov |

| Oxalic Acid | Degradation Product oup.comnih.gov |

| L-Lyxonic Acid | Degradation Product oup.com |

| L-Xylonic Acid | Degradation Product oup.com |

Table 2: Synthesis Methodologies for this compound

| Methodology | Description | Key Reagents/Organisms |

|---|---|---|

| Microbial Synthesis | Production of precursors like 2-keto-L-gulonic acid using microorganisms. | Corynebacterium sp., Erwinia herbicola (genetically modified) evitachem.comresearchgate.net |

| Chemical Synthesis (from DHA) | Hydrolysis of dehydro-L-ascorbic acid. | Dehydro-L-ascorbic acid, NaOH, Acetic acid evitachem.comnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-furoic acid |

| 2-keto-L-gulonic acid |

| 3-hydroxy-2-pyrone |

| Dehydro-L-ascorbic acid |

| L-Ascorbic acid |

| L-Erythrulose |

| L-Lyxonic acid |

| L-sorbose |

| L-Threonic acid |

| L-Xylonic acid |

| L-Xylosone |

| Oxalic acid |

| Potassium iodate |

Metabolic Fate and Degradation Mechanisms of 2,3 Diketo L Gulonic Acid

Formation of Subsequent Metabolites from this compound

The degradation of this compound gives rise to a variety of subsequent metabolites, the formation of which is dependent on the specific conditions and enzymatic activities present.

Key metabolites formed from this compound include:

L-Erythrulose and Oxalic Acid: These are considered final products in the degradation pathway of Vitamin C, formed from the breakdown of DKG. foodb.canp-mrd.orgresearchgate.net

L-Threonic Acid: This compound is formed alongside oxalic acid, particularly when DKG is degraded in the presence of hydrogen peroxide or under aerobic alkaline conditions. researchgate.netoup.comresearchgate.netnih.gov

L-Lyxonic Acid and L-Xylonic Acid: These are produced via enzymatic decarboxylation of DKG in neutral conditions. researchgate.netoup.com

2-oxo-l-threo-pentonate (OTP): This metabolite is formed through the oxidative decarboxylation of DKG by reactive oxygen species like hydrogen peroxide. researchgate.netnih.gov

Lactones: DKG is known to form δ-lactones, such as the 3,4-enediol form of DKG δ-lactone (3,4-DKGL) and the 2,3-enediol form of DKG δ-lactone (2,3-DKGL). researchgate.nettandfonline.comnih.govnih.gov

Dehydro-L-ascorbic acid (DASA): The formation of a small amount of DASA from DKG suggests a potential for a reverse reaction of DASA hydrolysis. tandfonline.com

Interactive Table: Metabolites of this compound

| Metabolite | Formation Pathway | Precursor(s) | Key Conditions/Enzymes |

|---|---|---|---|

| L-Erythrulose | Degradation | This compound | Spontaneous degradation |

| Oxalic Acid | Degradation/Oxidation | This compound | Aerobic alkaline conditions, H₂O₂ |

| L-Threonic Acid | Degradation/Oxidation | This compound | Aerobic alkaline conditions, H₂O₂ |

| L-Lyxonic Acid | Enzymatic Decarboxylation | This compound | Decarboxylase, neutral pH |

| L-Xylonic Acid | Enzymatic Decarboxylation | This compound | Decarboxylase, neutral pH |

| 2-oxo-l-threo-pentonate | Oxidative Decarboxylation | This compound | Hydrogen peroxide |

| 3,4-DKGL & 2,3-DKGL | Lactonization | This compound | Dependent on pH and temperature |

| Dehydro-L-ascorbic acid | Lactonization | This compound | Aqueous solution |

Non-Enzymatic Degradation and Stability in Aqueous Systems

This compound is inherently unstable in aqueous solutions, readily undergoing non-enzymatic degradation. tandfonline.comnih.gov Its stability is influenced by factors such as pH and temperature. tandfonline.comnih.gov

In neutral aqueous solutions, DKG degrades, and this process can be observed by changes in UV absorbance over time. tandfonline.com While DKG itself does not have a strong absorbance at 265 nm, its degradation products do, indicating their formation. tandfonline.com The degradation of DKG in a neutral solution at 37°C is gradual. tandfonline.com

The initial degradation products of DKG in neutral conditions are often its δ-lactones: the 3,4-enediol form of DKG δ-lactone (3,4-DKGL) and the 2,3-enediol form of DKG δ-lactone (2,3-DKGL). researchgate.nettandfonline.comnih.gov 3,4-DKGL is considered a primary degradation product. researchgate.nettandfonline.com The presence of metal ions like Cu²+ does not appear to significantly affect the stability of DKG itself, but it can lead to the immediate oxidation of its degradation products like 3,4-DKGL. tandfonline.com

The degradation of DKG can also lead to non-enzymatic browning, a phenomenon observed in food systems. frontiersin.org This is due to the formation of colored substances during its degradation. frontiersin.org The hydrolysis of DKG is generally considered irreversible in vivo. nih.gov A major catabolic event in humans is the spontaneous cleavage of the DKG molecule between the C2 and C3 carbons. foodb.canp-mrd.org

Interactive Table: Stability of this compound in Aqueous Systems

| Condition | Observation | Primary Degradation Products | Reference |

|---|---|---|---|

| Neutral aqueous solution (pH 7.4), 37°C | Gradual degradation over 12 hours | 3,4-DKGL, 2,3-DKGL | tandfonline.com |

| Neutral aqueous solution with Cu²+ | DKG stability unaffected, but 3,4-DKGL is rapidly oxidized | Oxidized 3,4-DKGL | tandfonline.com |

| Slightly acidic aqueous solution | Non-oxidative degradation | Unspecified | researchgate.net |

| Aerobic alkaline solution | Degradation | L-threonic acid, oxalic acid | researchgate.netoup.com |

Enzymology of 2,3 Diketo L Gulonic Acid Transformations

Characterization of Enzymes Catalyzing 2,3-Diketo-L-gulonic Acid Synthesis

The formation of this compound is a key step in the catabolism of L-ascorbic acid (Vitamin C). It is primarily understood as a product of the irreversible hydrolysis of dehydroascorbic acid (DHA), the oxidized form of ascorbic acid. While this hydrolysis can occur spontaneously in aqueous solutions, the potential for enzymatic catalysis has been a subject of scientific investigation. mdpi.comnih.govoup.comacs.orgmdpi.com

Historically, the term "dehydroascorbatase" has been used to describe an enzyme purported to catalyze the hydrolysis of DHA to this compound. ethernet.edu.etbvsalud.orgscispace.com However, the existence and specific characterization of a dedicated dehydroascorbatase remain poorly defined in contemporary literature, with many studies pointing towards a non-enzymatic, spontaneous hydrolysis under physiological conditions. mdpi.comnih.gov The rate of this hydrolysis is influenced by factors such as pH and temperature. acs.orgmdpi.com

In the broader context of ascorbic acid metabolism, the synthesis of its precursor, 2-keto-L-gulonic acid, is a well-established enzymatic process in many organisms, particularly in industrial vitamin C production. This process often involves microbial enzymes such as sorbitol dehydrogenase and sorbose dehydrogenase. frontiersin.org 2-keto-L-gulonic acid is then converted to L-ascorbic acid. The subsequent oxidation of L-ascorbic acid to DHA, and its eventual hydrolysis to this compound, represents a degradation pathway. mdpi.com

Substrate Specificity and Kinetic Parameters

Due to the predominantly non-enzymatic nature of the hydrolysis of dehydroascorbic acid to this compound, detailed substrate specificity and kinetic parameters for a specific synthesizing enzyme are not well-established. Early research on partially purified "dehydroascorbatase" from rat liver suggested activity towards DHA, but comprehensive kinetic data comparable to modern standards are lacking. ethernet.edu.et For instance, one study identified a glutathione-dependent dehydroascorbic acid reductase in human neutrophils with a Km for dehydroascorbic acid of 250 µM, but this enzyme regenerates ascorbic acid rather than producing this compound. researchgate.net

Mechanistic Insights into Enzyme Action

Given the limited evidence for a specific dehydroascorbatase, mechanistic insights into the enzymatic synthesis of this compound are sparse. The proposed mechanism for the non-enzymatic reaction involves the hydrolytic cleavage of the lactone ring of dehydroascorbic acid. acs.orgnih.gov If an enzyme were to catalyze this reaction, it would likely function as a hydrolase, facilitating the nucleophilic attack of a water molecule on the ester bond of the lactone ring.

Characterization of Enzymes Involved in this compound Degradation

Once formed, this compound is a substrate for several enzymes that channel it into various metabolic pathways. These enzymes primarily include redox enzymes and lyases. mdpi.comfrontiersin.org

Redox Enzymes and Their Role

A significant pathway for the degradation of this compound involves its reduction to L-idonic acid, a reaction catalyzed by aldo-keto reductases. frontiersin.orgnih.govresearchgate.net These enzymes play a crucial role in the further metabolism of ascorbic acid breakdown products.

One such well-characterized enzyme is an aldo-keto reductase from the grapevine, Vitis vinifera, designated as Vv2KGR. This enzyme efficiently reduces 2-keto-L-gulonic acid to L-idonic acid and displays a preference for NADPH as a coenzyme. nih.govresearchgate.net Vv2KGR exhibits broad substrate specificity, also acting on glyoxylate, pyruvate, and hydroxypyruvate. nih.govresearchgate.net Similar 2-keto-L-gulonate reductase activities have been identified in various microorganisms, including Aspergillus niger, where the enzyme is involved in the catabolism of D-glucuronic acid. frontiersin.orgfrontiersin.org

The kinetic parameters of some of these reductases have been determined, highlighting their efficiency in converting this compound. For example, the GluD enzyme from Aspergillus niger exhibits a high catalytic efficiency for 2-keto-L-gulonate. frontiersin.org

| Enzyme | Source Organism | Substrate | Cofactor | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|---|

| Vv2KGR | Vitis vinifera | 2-keto-L-gulonic acid | NADPH | N/A | N/A | nih.govresearchgate.net |

| GluD | Aspergillus niger | 2-keto-L-gulonate | NADPH | 25.3 | 21.4 | frontiersin.org |

| GluD | Aspergillus niger | L-idonate | NADP+ | 12.6 | 1.1 | frontiersin.org |

Hydrolases and Lyases in Diketogulonate Metabolism

Another key enzymatic transformation of this compound is its decarboxylation, which is catalyzed by lyases. Specifically, 2,3-diketoaldonate decarboxylase catalyzes the conversion of this compound to L-xylonate and L-lyxonate. morf-db.orgfoodb.caecmdb.caecmdb.cafoodb.caresearchgate.net This enzyme has been purified from rat liver, and its activity has been described in animal tissues. researchgate.net The reaction involves the removal of a carboxyl group, leading to the formation of five-carbon sugar acids.

Biological and Mechanistic Roles of 2,3 Diketo L Gulonic Acid in Cellular Metabolism

Integration within Carbohydrate and Ascorbate (B8700270) Metabolic Cycles

2,3-Diketo-L-gulonic acid is intrinsically linked to the metabolic cycle of L-ascorbic acid (AsA). The primary pathway to its formation begins with the two-electron oxidation of AsA, a potent water-soluble antioxidant, to form dehydroascorbic acid (DHA). researchgate.nettandfonline.com While DHA can be recycled back to AsA through enzymatic action, it can also undergo irreversible hydrolysis, a reaction that opens its lactone ring to form the linear DKG molecule. researchgate.netresearchgate.netnih.gov This conversion is considered a critical step in the permanent loss of vitamin C activity. foodb.canp-mrd.orgresearchgate.net

The degradation of DKG connects the ascorbate pathway to general carbohydrate metabolism. In animal cells, the products resulting from the decarboxylation of DKG, which are five-carbon molecules, are suggested to be channeled into the pentose (B10789219) phosphate (B84403) pathway. researchgate.netmdpi.com This integration allows the carbon skeleton derived from vitamin C breakdown to be utilized in glycolysis or gluconeogenesis, demonstrating a link between ascorbate catabolism and central energy metabolism. researchgate.net In plants, the metabolic fate is different, with DKG leading to products like oxalate (B1200264) and tartrate through distinct catabolic pathways. researchgate.netmdpi.com

| Stage | Precursor | Product | Significance in Metabolic Cycles |

| Ascorbate Oxidation | L-Ascorbic Acid (AsA) | Dehydroascorbic Acid (DHA) | Reversible oxidation; first step in the catabolic cascade. |

| Irreversible Hydrolysis | Dehydroascorbic Acid (DHA) | This compound (DKG) | Irreversible ring-opening; loss of vitamin C activity. researchgate.netnih.gov |

| Decarboxylation & Further Metabolism | This compound (DKG) | 5-Carbon Products (e.g., L-Xylonate) | Links ascorbate degradation to the pentose phosphate pathway in animals. foodb.caresearchgate.net |

Role as an Intermediate in Specific Biochemical Pathways

As an unstable intermediate, this compound is at the crossroads of several degradative pathways. tandfonline.comresearchgate.net Its breakdown is often spontaneous and can yield a variety of smaller molecules depending on the cellular environment. foodb.canp-mrd.org

A primary catabolic event, particularly in humans, involves the cleavage of the DKG molecule between the second and third carbon atoms (C2-C3). foodb.canp-mrd.org This process, which occurs with minimal decarboxylation, leads to the formation of L-erythrulose and oxalate. foodb.canp-mrd.org Oxalate is a major end-product of vitamin C metabolism and is excreted in the urine. foodb.camdpi.com

Further degradation of DKG can produce other compounds, including L-lyxonic acid, L-xylonic acid, and L-threonic acid. tandfonline.comtandfonline.com The conversion to L-xylonate can be facilitated by lyase enzymes. foodb.caecmdb.ca In the presence of certain reactive oxygen species like hydrogen peroxide (H₂O₂), DKG undergoes oxidative decarboxylation to form a five-carbon intermediate, 2-oxo-L-threo-pentonate (also known as '2-keto-L-xylonate'). nih.gov Prolonged exposure to H₂O₂ can further decarboxylate this intermediate to L-threonic acid. nih.gov

In slightly acidic aqueous solutions, DKG can undergo decarboxylation to form 3,4,5-trihydroxy-2-keto-L-valeraldehyde, which can be further oxidized. researchgate.net Research has also indicated the possibility of a minor reverse reaction where DKG can re-form a γ-lactone structure, dehydroascorbic acid, suggesting that the hydrolysis of DHA may not be entirely irreversible under all conditions. tandfonline.com

| Pathway | Reactant(s) | Key Product(s) | Notes |

| Spontaneous C2-C3 Cleavage | This compound | L-Erythrulose, Oxalic Acid | A major catabolic route in humans. foodb.canp-mrd.org |

| Further Degradation | This compound | L-Xylonic Acid, L-Lyxonic Acid, L-Threonic Acid | General breakdown products. tandfonline.comtandfonline.com |

| Enzymatic Conversion | This compound | L-Xylonate | Mediated by Lyases (EC 4.1.1.-). foodb.caecmdb.ca |

| Oxidative Decarboxylation | This compound , H₂O₂ | 2-oxo-L-threo-pentonate (OTP), CO₂ | Occurs in the presence of hydrogen peroxide. nih.gov |

| Further Oxidation | 2-oxo-L-threo-pentonate, H₂O₂ | L-Threonic Acid, CO₂ | Subsequent degradation of OTP. nih.gov |

Interactions with Other Cellular Components and Metabolites

The chemical nature of this compound and its degradation products facilitates numerous interactions within the cell. Although DKG itself is not considered a reducing agent like its precursor, its metabolites can exhibit significant redox activity. evitachem.comtandfonline.com

DKG and its derivatives are known to interact with various reactive oxygen species (ROS). researchgate.netnih.gov It can be oxidatively decarboxylated by hydrogen peroxide, hydroxyl radicals, and singlet oxygen. nih.gov This reactivity allows it to act as a scavenger of certain ROS, though it is considered less effective than DHA against H₂O₂ and superoxide. nih.gov In plant cell walls, DKG and its metabolites can participate in redox cycling, contributing to both antioxidant and pro-oxidant processes. evitachem.comresearchgate.net For instance, certain by-products of DKG can non-enzymatically generate H₂O₂, a key signaling molecule in stress responses, while also delaying the action of peroxidases on aromatic substrates. researchgate.netnih.gov

The dicarbonyl structure of DKG raises the potential for interaction with proteins. It is considered a potential contributor to protein damage through glycation reactions, leading to the formation of advanced glycation end-products (AGEs) such as Nε-(carboxymethyl)lysine (CML). evitachem.com This suggests a role for ascorbate over-consumption and subsequent DKG formation in age-related protein damage. evitachem.com

In the context of cellular reprogramming, DKG has been shown to have distinct effects compared to ascorbic acid. researchgate.net It can activate a non-canonical tricarboxylic acid (TCA) cycle, leading to an increase in succinate, fumarate, and malate, which in turn shifts metabolism from oxidative phosphorylation towards glycolysis and induces a mesenchymal-epithelial transition (MET). researchgate.net

Regulation of 2,3 Diketo L Gulonic Acid Levels and Metabolism

Transcriptional and Translational Control of Related Enzymes

In fungi, such as Aspergillus niger, the expression of genes involved in the D-glucuronic acid pathway, which can lead to intermediates related to L-ascorbic acid metabolism, is induced by the presence of specific substrates. frontiersin.org For example, the gene encoding a D-galacturonic and D-glucuronic acid reductase is induced by these sugars. frontiersin.org Furthermore, a gene essential for D-glucuronic acid catabolism, encoding a 2-keto-L-gulonate reductase, is also under transcriptional control. frontiersin.org

In the context of industrial production of vitamin C precursors, genetic engineering has been employed to control the expression of enzymes like 2,5-diketo-D-gluconic acid reductase. asm.orgpnas.orgcolumbia.edu Overexpression of this enzyme in production strains allows for the efficient conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid, a precursor for vitamin C synthesis. asm.orgfrontiersin.orgnih.gov This highlights how manipulating transcriptional and translational levels of key enzymes can significantly alter the metabolic flux towards desired products.

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) are crucial for the rapid and fine-tuned regulation of enzyme activity in metabolic pathways, including those related to 2,3-diketo-L-gulonic acid. PTMs such as phosphorylation, glycosylation, and oxidation can alter an enzyme's conformation, stability, and catalytic efficiency. wikipedia.org

A significant form of PTM in the context of ascorbate (B8700270) metabolism is the redox modification of cysteine residues in enzymes. frontiersin.org For example, dehydroascorbate reductase (DHAR), which recycles dehydroascorbic acid back to ascorbic acid and thus prevents its irreversible conversion to DKG, can undergo oxidation and S-glutathionylation of its cysteine residues. frontiersin.org Oxidation of a critical cysteine can inactivate the enzyme, while S-glutathionylation can protect it from irreversible overoxidation, thereby maintaining its activity. frontiersin.org

Vitamin C itself, the precursor to DKG, can induce a novel PTM termed "vitcylation," where it directly modifies lysine (B10760008) residues in proteins. nih.govmarinbio.com This modification can impact protein function and signaling pathways. nih.govmarinbio.com While the direct impact of vitcylation on enzymes metabolizing DKG is yet to be fully elucidated, it demonstrates the potential for ascorbate and its derivatives to directly influence protein function beyond their roles as cofactors or antioxidants.

Furthermore, enzymes involved in related pathways, such as collagen synthesis, are dependent on vitamin C for the post-translational hydroxylation of proline and lysine residues. nih.gov This highlights the broader role of ascorbate-dependent PTMs in cellular function.

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation and feedback mechanisms provide immediate control over metabolic pathways by modulating enzyme activity in response to the levels of specific metabolites. In the context of this compound, the concentrations of its precursor, L-ascorbic acid, and its downstream products can influence the activity of key enzymes.

Environmental and Cellular Factors Influencing this compound Dynamics

The levels and metabolism of this compound are highly sensitive to various environmental and cellular factors. These factors can influence the stability of both DKG and its precursor, L-ascorbic acid, as well as the activity of the enzymes involved in their metabolism.

pH and Temperature: The stability of L-ascorbic acid and its degradation products is significantly affected by pH and temperature. nih.govnih.gov The degradation of L-ascorbic acid, which leads to the formation of DKG, is accelerated at higher temperatures. nih.gov The pH of the solution influences the types of degradation products formed. nih.govtandfonline.comacs.org For instance, the formation of a γ-lactone from DKG is favored at lower pH values. tandfonline.com DKG itself is unstable in neutral aqueous solutions and degrades over time. tandfonline.com

Oxygen and Oxidative Stress: The presence of oxygen is a critical factor in the oxidative degradation of L-ascorbic acid to dehydroascorbic acid, the precursor of DKG. nih.govmdpi.com In plants, environmental stresses that lead to the production of reactive oxygen species (ROS) can increase the oxidation of ascorbic acid, potentially leading to higher levels of DKG if the recycling capacity is overwhelmed. mdpi.com However, DKG and its degradation products have also been shown to possess antioxidant or pro-oxidant effects depending on the concentration and the specific chemical environment. researchgate.netnih.gov For example, DKG has been reported to have an antioxidative effect on the oxidation of yolk lipoprotein at higher concentrations. researchgate.net

Metabolic State: The metabolic state of the cell or organism can also impact DKG dynamics. For example, during fasting in guinea pigs, the urinary excretion of ascorbic acid, dehydroascorbic acid, and this compound increases. nih.gov In the context of somatic cell reprogramming, DKG has been shown to activate a non-canonical tricarboxylic acid cycle and induce a shift towards glycolysis. nih.govresearchgate.net

Interactive Data Table: Factors Influencing this compound Dynamics

| Factor | Effect on this compound (DKG) Dynamics | References |

| High Temperature | Accelerates the degradation of L-ascorbic acid, potentially increasing DKG formation. | nih.gov |

| pH | Influences the stability and degradation products of DKG. Lower pH can favor the formation of lactones from DKG. | nih.govtandfonline.comacs.org |

| Oxygen | Essential for the oxidative degradation of L-ascorbic acid to the DKG precursor, dehydroascorbic acid. | nih.govmdpi.com |

| Oxidative Stress | Can increase the oxidation of L-ascorbic acid, potentially leading to higher DKG levels if recycling is insufficient. | mdpi.comresearchgate.net |

| Cellular Redox State | A reduced state with ample reducing agents (e.g., GSH, NADPH) promotes the recycling of dehydroascorbic acid, thereby lowering DKG formation. | mdpi.comportlandpress.com |

| Fasting | In guinea pigs, fasting increases the urinary excretion of DKG. | nih.gov |

| Cellular Reprogramming | DKG can influence metabolic pathways, such as activating a non-canonical TCA cycle and glycolysis. | nih.govresearchgate.net |

Analytical Methodologies for Research on 2,3 Diketo L Gulonic Acid

Spectrophotometric and Chromatographic Techniques for Quantification

The quantification of 2,3-Diketo-L-gulonic acid is often challenged by its instability in aqueous solutions and the presence of structurally similar compounds. researchgate.net Spectrophotometric and chromatographic methods are the primary tools used for its detection and measurement.

A common spectrophotometric approach involves a reaction with 2,4-dinitrophenylhydrazine (B122626) to form a colored osazone derivative, which can be quantified. tandfonline.comd-nb.info One method describes homogenizing a sample in trichloroacetic acid with stannous chloride to stabilize the compounds. The extract is then divided into three parts to differentiate between ascorbic acid, dehydroascorbic acid (DASA), and DKG. After a reaction with 2,4-dinitrophenylhydrazine, the specific bis-hydrazone of DKG is isolated using thin-layer chromatography and measured photometrically at 502 nm. d-nb.info This method is noted for its specificity and sensitivity, capable of detecting amounts as low as 0.5 µg. d-nb.info

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its related compounds from complex mixtures. mdpi.orgnih.gov Various HPLC methods have been developed, often employing reverse-phase columns and UV or electrochemical detectors.

One established HPLC method utilizes a Shim-pack CLC-NH2 column with an isocratic mobile phase of 0.015 mol/L ammonium (B1175870) dihydrogen phosphate (B84403) (pH 4.1). mdpi.org Detection is performed via UV absorbance at 210 nm, which allows for the simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid with retention times of 14.3 and 16.2 minutes, respectively. mdpi.org Another approach uses an Inertsil ODS-2 column with a mobile phase of 50 mM sodium phosphate buffer (pH 2.3) and electrochemical detection, which is particularly effective for analyzing L-ascorbic acid and its degradation products. tandfonline.com

In studies of yolk lipoprotein oxidation, HPLC coupled with electrochemical detection (HPLC-ECD) and UV detection was used to identify DKG and its degradation products. tandfonline.com The analysis was performed on an Inertsil ODS-2 column, successfully separating DKG from its derivatives. tandfonline.com Similarly, researchers investigating lytic polysaccharide monooxygenase (LPMO) activity used HPLC to fractionate DKG preparations, monitoring the eluate at multiple wavelengths (210, 250, and 300 nm) to identify various by-products. researchgate.net

Below is an interactive table summarizing various HPLC methods used for the analysis of this compound and related compounds.

| Column | Mobile Phase | Detector | Analyte(s) | Reference |

| Shim-pack CLC-NH2 (150 mm x 6 mm, 5 µm) | 0.015 mol/L NH4H2PO4 (pH 4.1) | UV (210 nm) | 2-Keto-L-gulonic acid, 2-Keto-D-gluconic acid | mdpi.org |

| Inertsil ODS-2 (150 x 4.6 mm) | 50 mM Sodium Phosphate Buffer (pH 2.3) | Electrochemical (500 mV) | L-Ascorbic acid, 2,3-DKGL, 3,4-DKGL | tandfonline.com |

| Inertsil ODS-2 (15 cm x 4.6 mm) | Not specified | UV, Electrochemical | This compound and degradation products | tandfonline.com |

| Aminex HPX-87H | 5 mmol/L H2SO4 | Not specified | 2-Keto-L-gulonic acid, D-sorbitol, L-sorbose | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and structural information, making it a valuable tool for identifying and quantifying this compound, typically after a derivatization step to increase volatility.

In a study identifying products of 2,5-diketo-D-gluconic acid reductases, the reaction product, 2-keto-L-gulonic acid, was analyzed by GC-MS after derivatization to its trimethylsilyl (B98337) (TMS) oxime. asm.org This derivatization allowed for the separation and identification of the product, with the mass spectra of the derivatized product matching that of an authentic 2-keto-L-gulonic acid standard. asm.org The analysis confirmed that the enzymatic reduction of 2,5-diketo-D-gluconic acid exclusively yielded 2-keto-L-gulonic acid. asm.org Predicted GC-MS spectra for both non-derivatized and TMS-derivatized 2,3-Diketo-L-gulonate are available in public databases, aiding in its identification in metabolic samples. foodb.ca

Enzymatic Assays for Studying this compound Turnover

Enzymatic assays are essential for studying the metabolic conversion of this compound. These assays measure the activity of specific enzymes that use DKG as a substrate, providing insights into its metabolic pathways.

For example, the catabolism of DKG in rat liver has been studied through enzymatic reactions. karger.com One key enzyme, 2,3-diketo-L-aldonic decarboxylase, is involved in its breakdown. karger.com In Aspergillus niger, a 2-keto-L-gulonate reductase (GluD) was identified that catalyzes the NADPH-dependent reduction of 2-keto-L-gulonate to L-idonate. frontiersin.org The activity of this purified enzyme was assayed using a clinical chemistry analyzer, monitoring the consumption of NADPH at 340 nm. frontiersin.org

Similarly, various 2-keto-L-gulonic acid reductases have been characterized, and their substrate specificity was tested against several compounds. frontiersin.org These enzymes showed high specificity for 2-keto-L-gulonic acid. frontiersin.org A high-throughput screening method was developed based on the activity of these reductases, allowing for rapid quantification of 2-keto-L-gulonic acid by measuring NADH consumption in a microplate reader. nih.gov This enzymatic method proved to be significantly faster than HPLC analysis, with a detection time of 15 minutes for 96 samples. nih.gov

The table below details the kinetic parameters of a 2-keto-L-gulonate reductase (GluD) from Aspergillus niger.

| Substrate | Cofactor | K_m (mM) | k_cat (s⁻¹) | Reference |

| 2-Keto-L-gulonate | NADPH | 25.3 | 21.4 | frontiersin.org |

| L-Idonate | NADP+ | 12.6 | 1.1 | frontiersin.org |

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within biological systems. By using molecules labeled with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C), researchers can follow the transformation of the parent compound into various metabolites.

Studies using ¹⁴C-labeled L-ascorbic acid have been instrumental in understanding its degradation pathways, which proceed through DKG. d-nb.infokarger.com For instance, administering L-ascorbic acid-1-¹³C, 2,3,4,5,6-¹⁴C to guinea pigs and analyzing the excreted oxalic acid revealed that both carbon 1 and 2 of ascorbic acid contribute to oxalate (B1200264) formation, a process in which DKG is an intermediate. karger.com

More recent research has utilized ¹³C-isotopic labeling to corroborate the degradation pathways of vitamin C, confirming the role of DKG as a central intermediate. researchgate.net These tracing studies can be combined with analytical techniques like LC-MS to quantify the labeled metabolites, such as L-threonic acid and L-lyxonic acid, which are formed from the decomposition of DKG. Such methods are sensitive to experimental conditions like pH and temperature, which influence the degradation pathways. A study in humans using radioactive labeled vitamin C found that about 20% of the urinary excretion was in the form of this compound. unibo.it

Theoretical and Computational Approaches in 2,3 Diketo L Gulonic Acid Research

Molecular Modeling of 2,3-Diketo-L-gulonic Acid Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze the non-covalent interactions between a ligand like DKG and a biological macromolecule, such as an enzyme or protein. mdpi.com These simulations provide insights into binding affinities, conformational changes, and the specific molecular forces that govern these interactions.

In the context of DKG research, computational studies have been employed to understand its role and the role of its immediate precursor, dehydroascorbic acid (DHA), in enzymatic reactions. For instance, in studies of heme peroxygenases, which are promising biocatalysts, a combination of experimental and computational methods revealed that the hydrated form of DHA (DHAA), not DKG, acts as the actual co-substrate for activating oxygen. biorxiv.orgbiorxiv.org Experiments showed that while DHA led to a high reaction rate, no catalytic activity was detected when DKG was used as the reductant. biorxiv.orgbiorxiv.org Computational modeling helped to elucidate this by showing how DHAA could interact within the enzyme's active site to facilitate the catalytic cycle, a role that DKG is not suited for. biorxiv.orgbiorxiv.org

Similarly, molecular docking and dynamics studies on related molecules, such as L-ascorbic acid derivatives, have been used to model interactions with proteins like human peroxiredoxin. mdpi.com These types of simulations calculate docking scores and analyze binding stability over time, revealing key amino acid residues involved in the interaction. While not performed directly on DKG, these studies exemplify the methods used to understand how ascorbate-related molecules fit into protein binding sites. mdpi.com Beyond biological systems, the interaction of DKG has been noted in materials science, where it can act as a shape-directing agent in the synthesis of platinum nanoparticles, indicating its capacity for specific interactions with surfaces. acs.org

| Computational Technique | Application in DKG-Related Research | Key Findings |

| Molecular Docking | Predicting the binding mode of ascorbic acid derivatives in the active site of human peroxiredoxin. mdpi.com | Ascorbic acid derivatives share a similar binding profile and affinity to the known substrate dithiothreitol (B142953) (DTT). mdpi.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability of the ligand-protein complex over time (e.g., ascorbic acid derivatives with peroxiredoxin). mdpi.com | Provides insights into the conformational stability and key interactions maintaining the complex. mdpi.com |

| Hybrid QM/MM | Investigating the enzymatic reaction mechanism involving ascorbic acid metabolites (e.g., DHAA in heme peroxygenase). biorxiv.orgbiorxiv.org | Revealed that the hydrated precursor to DKG, not DKG itself, is the active co-substrate for O₂ activation. biorxiv.orgbiorxiv.org |

Computational Simulations of Metabolic Pathways Involving this compound

To understand the systemic role of this compound, researchers use computational models to simulate its flux through metabolic networks. Techniques like Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are powerful for quantifying the flow of metabolites and understanding how cellular metabolism adapts to changes. nih.govcreative-proteomics.com These models use genome-scale reconstructions of an organism's metabolism and apply constraints based on experimental data (e.g., substrate uptake rates) to predict internal metabolic fluxes. nih.govscience.gov

DKG is a key intermediate in the aerobic degradation pathway of L-ascorbic acid, formed via the irreversible hydrolysis of dehydroascorbic acid. mdpi.com From there, it can be further metabolized through several routes. nih.gov Computational analyses and experimental studies have elucidated its significant impact on central carbon metabolism. One study revealed that DKG can activate a non-canonical tricarboxylic acid (TCA) cycle, which is characterized by an increase in succinate, fumarate, and malate. researchgate.net This shift consequently redirects the cell's energy metabolism from oxidative phosphorylation towards glycolysis. researchgate.net

| Metabolic Pathway | Computational Approach | Simulated Role of this compound |

| Ascorbic Acid Degradation | Kinetic Modeling | DKG is a key, unstable intermediate formed from the irreversible hydrolysis of dehydroascorbic acid. nih.govmdpi.com |

| Tricarboxylic Acid (TCA) Cycle | Metabolomics and Pathway Analysis | DKG activates a non-canonical TCA cycle, increasing levels of succinate, fumarate, and malate, and shifting metabolism towards glycolysis. researchgate.net |

| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Metabolic Flux Analysis (MFA), Flux Balance Analysis (FBA) | Degradation products of DKG (L-xylonic acid, L-lyxonic acid) serve as entry points into the PPP. nih.govresearchgate.net |

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and map out the energetic landscapes of chemical reactions. These studies can calculate the geometries of reactants, transition states, and products, as well as the activation energies required for a reaction to proceed. This provides a fundamental understanding of reaction feasibility and mechanism that is often inaccessible to direct experimentation, especially for reactive intermediates like DKG.

Quantum chemical calculations have been central to understanding the catalytic cycle of enzymes that interact with DKG's precursor, dehydroascorbic acid (DHA). In the study of a heme peroxygenase, computational analysis was used to unravel the mechanism of O₂ activation. biorxiv.orgbiorxiv.org The calculations showed that the reaction proceeds via the formation of an oxyferryl heme intermediate (Compound I), and that this process is highly favored thermodynamically. biorxiv.orgbiorxiv.org Such studies can dissect the reaction step-by-step, including proton and electron transfers, and identify the most likely mechanistic pathway.

While studies focusing specifically on the quantum mechanics of DKG's spontaneous degradation are less common, research on L-ascorbic acid and its derivatives demonstrates the utility of these methods. nih.gov Quantum chemistry has been used to investigate their molecular geometries, stability, and antioxidant properties. nih.gov The degradation of DKG into products like erythrulose (B1219606) and oxalate (B1200264) involves bond cleavage and rearrangements that are well-suited for investigation with quantum chemical methods. nih.gov These theoretical tools can clarify the reaction mechanisms, explain the relative stability of intermediates, and predict the products of degradation under various conditions.

Comparative Biochemical Studies of 2,3 Diketo L Gulonic Acid Across Species

Variations in Metabolic Pathways Across Different Organisms

The metabolism of 2,3-diketo-L-gulonic acid is not uniform across species. In many animals, it represents a terminal degradation product, whereas various microorganisms possess specific enzymatic pathways to further catabolize it.

In some mammals, such as rats and guinea pigs, the breakdown of L-ascorbic acid via DKG is a major metabolic route that can lead to the production of carbon dioxide. tandfonline.com For species that cannot synthesize their own vitamin C, including humans, the formation of DKG from DHA signifies a permanent loss of vitamin C. mdpi.commdpi.com The subsequent degradation of DKG can proceed either spontaneously or enzymatically, yielding products like L-erythrulose and oxalic acid, the latter of which is excreted in the urine. mdpi.comebi.ac.uk In the presence of hydrogen peroxide, DKG can also be degraded to L-threonic acid and oxalic acid. mdpi.com

In plants, this compound is involved in vitamin C catabolism and responses to oxidative stress. evitachem.com Its degradation can be influenced by reactive oxygen species. For instance, hydrogen peroxide can oxidatively decarboxylate DKG to form 2-oxo-L-threo-pentonate. nih.gov The degradation of DKG can ultimately lead to the formation of L-threonic acid and oxalic acid. nih.govfrontiersin.org

Microorganisms display the most diverse strategies for DKG metabolism. Species such as Escherichia coli, Pseudomonas putida, and the fungus Aspergillus niger are capable of degrading DKG through specific enzymatic pathways. frontiersin.org These pathways include:

Reduction: Reductases can convert DKG to L-idonic acid. frontiersin.org

Dehydrogenation: Dehydrogenases may act on DKG to produce 2,5-diketo-D-gluconic acid. frontiersin.org

Decarboxylation: Decarboxylases can transform DKG into L-xylose. frontiersin.org

This enzymatic versatility allows microorganisms to utilize DKG as a carbon source, a capability not universally present in animals or plants.

Evolutionary Perspectives on this compound Metabolism

The evolutionary context of this compound metabolism is intrinsically linked to the biosynthesis of its precursor, L-ascorbic acid. Most animal species can synthesize vitamin C from glucose, a pathway culminating in a reaction catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO). mdpi.commdpi.comnih.gov

However, a significant evolutionary event was the loss of a functional GULO gene in several lineages. sciepub.comwikipedia.org This loss, due to accumulated mutations that rendered the gene a non-functional pseudogene, occurred independently in anthropoid primates (including humans), guinea pigs, most bats, and certain fish and bird species. mdpi.comsciepub.comwikipedia.orgwikipedia.orgfrontiersin.org These species are consequently unable to produce their own vitamin C and must obtain it from their diet. mdpi.comsciepub.com

This dietary dependence places greater importance on the subsequent metabolism and degradation of vitamin C. For GULO-deficient species, the irreversible hydrolysis of dehydroascorbic acid to this compound represents a critical point of no return, resulting in a permanent loss of the vitamin C pool that cannot be endogenously replenished. mdpi.commdpi.com The metabolic pathways that process DKG are therefore purely catabolic in these organisms, serving to break down and excrete the resulting smaller molecules like oxalic acid. mdpi.comebi.ac.uk

In contrast, for the vast majority of species that retain a functional GULO enzyme, the degradation pathway via DKG is just one aspect of a larger homeostatic system that also includes robust biosynthesis. The evolutionary divergence, specifically the pseudogenization of GULO, created a fundamental difference in how species manage their vitamin C economy and, by extension, the significance of the metabolic pathway involving this compound. nih.govsciepub.com

Table of Chemical Compounds

Future Research Directions and Unresolved Questions

Elucidation of Novel Enzymatic Transformations

The metabolic journey of 2,3-diketo-L-gulonic acid involves a series of enzymatic and non-enzymatic reactions. evitachem.comnih.gov In animals, the enzyme 2,3-diketoaldonate decarboxylase, found in the liver and kidney, catalyzes the decarboxylation of DKG. oup.com This process yields L-lyxonic acid and L-xylonic acid. oup.com However, the full spectrum of enzymes acting upon DKG and its downstream metabolites remains to be completely mapped out.

In plants, the degradation of DKG can lead to various products, including L-threonate, oxalate (B1200264), and tartaric acid. mdpi.com The specific enzymes driving these transformations are not all well-characterized. For instance, while some reactions are known to be non-enzymatic, the potential for novel enzymes to catalyze specific steps in DKG catabolism is an active area of research. evitachem.comnih.gov The identification and characterization of these enzymes are crucial for a comprehensive understanding of vitamin C metabolism and its impact on cellular processes.

Recent studies have also highlighted the role of reductases in the degradation of 2-keto-L-gulonic acid (2-KLG), a related compound, in various microorganisms. frontiersin.org For example, 2-ketoaldonate reductase can convert 2-KLG to L-idonic acid. frontiersin.org Further investigation into similar enzymatic activities that may act on DKG could reveal new metabolic routes and regulatory points. The discovery of a specific NADPH-dependent 2-keto-L-gulonate reductase in Aspergillus niger underscores the potential for identifying novel enzymes involved in the D-glucuronic acid pathway and its connection to DKG metabolism. frontiersin.org

Table 1: Known and Potential Enzymatic Transformations of this compound and Related Compounds

| Enzyme/Enzyme Class | Substrate | Product(s) | Organism/System |

| 2,3-Diketoaldonate Decarboxylase | This compound | L-Lyxonic acid, L-Xylonic acid | Animals (liver, kidney) oup.com |

| Lyases (general) | 2,3-Diketo-L-gulonate | L-Xylonate | General metabolism morf-db.orgecmdb.ca |

| Reductases | 2-Keto-L-gulonic acid | L-Idonic acid | Microorganisms frontiersin.org |

| Dehydrogenases | 2-Keto-L-gulonic acid | 2,5-Diketo-D-gluconic acid | Microorganisms frontiersin.org |

| Decarboxylases | 2-Keto-L-gulonic acid | L-Xylose | Microorganisms frontiersin.org |

| Hydrolase (e.g., protease, esterase, lipase) | Esters of 2-Keto-L-gulonic acid | 2-Keto-L-gulonic acid | Industrial biocatalysis google.com |

| 2-Keto-L-gulonate Reductase (NADPH-dependent) | 2-Keto-L-gulonate | L-Idonate | Aspergillus niger frontiersin.org |

| L-Idonate 5-Dehydrogenase (NAD+-dependent) | L-Idonate | 5-Keto-D-gluconate | Aspergillus niger frontiersin.org |

Deeper Understanding of Regulatory Networks

The metabolism of this compound is intricately linked to the broader network of ascorbic acid synthesis, degradation, and recycling. core.ac.uk Understanding the regulatory mechanisms that govern the flux of metabolites through these pathways is a key area for future research. In plants, for example, the balance between ascorbic acid synthesis and its degradation to DKG and other products is crucial for managing oxidative stress and cell wall metabolism. evitachem.commdpi.com

Recent research has begun to unravel the complex regulatory roles of ascorbic acid and its metabolites, including DKG, in fundamental cellular processes like somatic cell reprogramming. researchgate.netcas.cn Studies have shown that ascorbic acid can influence reprogramming through both DKG-dependent and -independent pathways. researchgate.netcas.cn Specifically, DKG has been found to trigger mesenchymal-epithelial transition (MET) and activate glycolysis by promoting a non-canonical tricarboxylic acid (TCA) cycle. researchgate.netcas.cn This highlights a sophisticated regulatory network where DKG is not merely a degradation product but an active signaling molecule influencing metabolic shifts. researchgate.net

Further investigation is needed to identify the specific transcription factors, signaling proteins, and genetic elements that respond to changes in DKG levels. Elucidating these regulatory networks will provide a more complete picture of how cells sense and adapt to changes in vitamin C status and oxidative stress. The development of one-step fermentation processes for producing 2-keto-L-gulonic acid also points to the importance of understanding and engineering the metabolic regulation in microorganisms to enhance production and minimize degradation. frontiersin.org

Development of Advanced Analytical Tools for in situ Studies

A significant challenge in studying this compound is its inherent instability and the presence of multiple degradation products. nih.gov The development of advanced analytical tools is therefore critical for its accurate detection and quantification, particularly for in situ studies within living cells and tissues.

Current methods for the determination of DKG often involve derivatization followed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). d-nb.infomdpi.org For instance, a TLC method utilizes the reaction with 2,4-dinitrophenylhydrazine (B122626) to form osazones, which can then be separated and quantified spectrophotometrically. d-nb.info HPLC methods have also been developed for the simultaneous determination of related compounds like 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broths, typically using UV detection. mdpi.org

However, these methods often require sample extraction and processing, which may not accurately reflect the dynamic changes of DKG concentrations in situ. Future research should focus on developing non-invasive or minimally invasive techniques. This could include the development of novel fluorescent probes or biosensors that can specifically bind to DKG and report its concentration in real-time within living cells. High-throughput screening methods based on enzymatic reactions and fluorescence detection are already being employed for the related compound 2-keto-L-gulonic acid and could be adapted for DKG. frontiersin.orgnih.gov Furthermore, advanced mass spectrometry techniques could provide more detailed information on the spatial and temporal distribution of DKG and its various metabolites. nih.gov A method for detecting 2-keto-L-gulonic acid by measuring ultraviolet absorption changes before and after alkali treatment suggests a potential avenue for developing simpler detection methods. google.com

Interplay of this compound with Emerging Metabolic Discoveries

The role of this compound is increasingly being viewed in the context of broader metabolic networks. Recent discoveries have shown that DKG can influence fundamental metabolic pathways, such as the TCA cycle and glycolysis. researchgate.net In the context of somatic cell reprogramming, DKG alone was found to activate a non-canonical TCA cycle, leading to an increase in succinate, fumarate, and malate, which in turn shifts metabolism from oxidative phosphorylation towards glycolysis. researchgate.netcas.cn

This finding opens up new avenues of research to explore how DKG and its metabolites interact with other emerging areas of metabolic research. For example, the connection between DKG and the regulation of metabolic flux could have implications for understanding various physiological and pathological states, including aging and oxidative stress-related diseases. evitachem.com The degradation of DKG can produce reactive dicarbonyl compounds, which may be involved in the Maillard reaction and the cross-linking of proteins. tandfonline.com

Furthermore, the antioxidant and pro-oxidant properties of DKG and its degradation products are complex and concentration-dependent. researchgate.nettandfonline.com At certain concentrations, DKG has been shown to have an antioxidative effect on lipoprotein oxidation, while at other concentrations, it can act as a pro-oxidant. researchgate.nettandfonline.com Investigating the interplay of DKG with other redox-active molecules and its impact on cellular redox homeostasis is a critical area for future studies. The discovery of novel metabolic pathways, such as the fungal D-glucuronic acid pathway that involves intermediates structurally related to DKG, suggests that our understanding of its metabolic context is still evolving. frontiersin.org

Q & A

Q. How can researchers quantify 2,3-diketo-L-gulonic acid in biological samples, and what methodological precautions are necessary?

A colorimetric method using 2,4-dinitrophenylhydrazine (DNPH) is widely employed. This involves oxidizing ascorbic acid to dehydroascorbic acid (DHAA) and subsequently to this compound, which reacts with DNPH to form a colored product measurable at 520 nm. Calibration curves (e.g., linear equation: y = 0.0344x + 0.0519, R² = 0.9709) must be validated for each experimental setup. Critical steps include ensuring sample clarity and avoiding contamination by reducing agents that could reverse the oxidation process .

Q. What role does this compound play in vitamin C degradation pathways?

this compound is the irreversible hydrolysis product of dehydroascorbic acid (DHAA), marking the terminal step in ascorbic acid catabolism. Its formation is pH-dependent and accelerated by heat or metal ions. Researchers must control these variables to prevent artifactual degradation during sample preparation .

Q. What factors influence the stability of this compound in experimental conditions?

Stability is compromised by alkaline conditions, elevated temperatures (>40°C), and exposure to transition metals (e.g., Fe³⁺, Cu²⁺). Buffering samples at pH <7.0, using chelating agents (e.g., EDTA), and storing at -80°C are recommended to minimize degradation .

Advanced Research Questions

Q. How does pH affect the structural and spectroscopic properties of this compound, and what are the implications for NMR analysis?

pH alters the compound’s tautomeric equilibrium and C chemical shifts. For example, at pH 2.0, the keto-enol tautomer ratio shifts, affecting NMR resonance assignments. Researchers must standardize buffer conditions and validate spectral interpretations using pH-adjusted reference data .

Q. What are the conflicting findings regarding this compound’s role in somatic cell reprogramming, and how can experimental design address these discrepancies?

Studies report both dependent and independent roles in ascorbic acid-mediated reprogramming. For instance, Zheng et al. (2023) found that this compound enhances reprogramming efficiency via reactive oxygen species (ROS) modulation, but other pathways may bypass its involvement. To resolve contradictions, researchers should include controls with ascorbic acid analogs (e.g., DHAA) and ROS scavengers in dose-response experiments .

Q. What analytical challenges arise from this compound’s degradation during sample processing, and how can they be mitigated?

Degradation during extraction can lead to underestimation of ascorbic acid turnover. Implementing rapid quenching techniques (e.g., flash-freezing in liquid nitrogen) and using stabilizers like metaphosphoric acid improves recovery. Parallel analysis of degradation markers (e.g., oxalic acid) via HPLC-MS can validate data integrity .

Q. How does oxidative stress influence the metabolic fate of this compound in neural systems?

In the central nervous system, DHAA is preferentially recycled to ascorbic acid via glutathione-dependent reduction, minimizing this compound accumulation. Under oxidative stress, this recycling is impaired, leading to irreversible hydrolysis. Researchers should monitor glutathione levels and employ inhibitors of key reductases (e.g., thioredoxin) to model pathological conditions .

Q. Methodological Recommendations

- Spectrophotometry : Use DNPH-based assays with strict pH control and calibration standards .

- NMR Analysis : Include pH-matched controls and assign peaks using reference tables from Kang & Sapper (1982) .

- Cell Studies : Combine genetic (e.g., CRISPR knockouts) and pharmacological (e.g., ROS modulators) approaches to dissect mechanisms .

- Sample Preservation : Add chelators, avoid repeated freeze-thaw cycles, and validate stability with degradation markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.